Superior Potency Against KIF20A (MKLP2) ATPase: A 25-Fold Advantage
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine exhibits significantly higher potency against the KIF20A (MKLP2) ATPase compared to a closely related pyrrolopyrimidine analog. In a cross-study comparison using the same assay conditions, the target compound demonstrated an IC50 of 1.35 µM [1], whereas a structurally similar pyrrolopyrimidine derivative (CHEMBL3753648) showed an IC50 of 34.5 µM [2]. This represents a 25.6-fold improvement in inhibitory activity.
| Evidence Dimension | Inhibition of KIF20A (MKLP2) ATPase activity |
|---|---|
| Target Compound Data | IC50 = 1.35 µM (1350 nM) |
| Comparator Or Baseline | CHEMBL3753648 (a related pyrrolopyrimidine) IC50 = 34.5 µM (34500 nM) |
| Quantified Difference | 25.6-fold lower IC50 for the target compound (higher potency) |
| Conditions | Inhibition of N-terminal MKLP2 (56 to 505 residues) ATPase basal activity isolated from human hepatocellular carcinoma cells |
Why This Matters
This substantial potency advantage makes 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine a more promising starting point for developing KIF20A-targeted anticancer agents, potentially requiring lower doses and reducing off-target liabilities in lead optimization.
- [1] BindingDB. BDBM50140923 (CHEMBL3753955). Affinity data for 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. View Source
- [2] BindingDB. BDBM50140933 (CHEMBL3753648). Affinity data for a related pyrrolopyrimidine analog. View Source
